molecular formula C8H9BrN2O B1379625 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one CAS No. 1379343-79-9

8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one

Cat. No.: B1379625
CAS No.: 1379343-79-9
M. Wt: 229.07 g/mol
InChI Key: YNMQXAHMVNPYRX-UHFFFAOYSA-N
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Description

8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one is a heterocyclic compound that contains both pyrrole and diazepine ringsThe molecular formula of this compound is C8H9BrN2O, and it has a molecular weight of 229.08 g/mol .

Biochemical Analysis

Biochemical Properties

8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This inhibition can affect various signaling pathways within the cell . Additionally, this compound interacts with proteins involved in DNA replication and repair, potentially leading to alterations in these critical cellular processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in cell growth and apoptosis. By modulating these pathways, the compound can induce cell cycle arrest and promote programmed cell death in certain cancer cell lines . Furthermore, this compound affects gene expression by altering the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on target proteins, leading to conformational changes that inhibit their activity. This binding can result in the inhibition of enzyme activity, such as kinase inhibition, which disrupts downstream signaling pathways . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under harsh conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including persistent alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce beneficial effects, such as the inhibition of tumor growth in cancer models . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of careful dosage optimization in therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a brominated pyrrole derivative with a diazepine precursor. The reaction conditions often include the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different functionalized or de-brominated products .

Scientific Research Applications

8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one is unique due to its specific combination of pyrrole and diazepine rings, which confer distinct chemical reactivity and biological activity. Its bromine atom also provides a handle for further functionalization, making it a versatile scaffold for the development of new compounds .

Properties

IUPAC Name

8-bromo-2,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c9-6-4-7-8(12)10-2-1-3-11(7)5-6/h4-5H,1-3H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMQXAHMVNPYRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=CC(=CN2C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379343-79-9
Record name 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one
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8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one
Reactant of Route 4
8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one
Reactant of Route 5
8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one
Reactant of Route 6
8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one

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